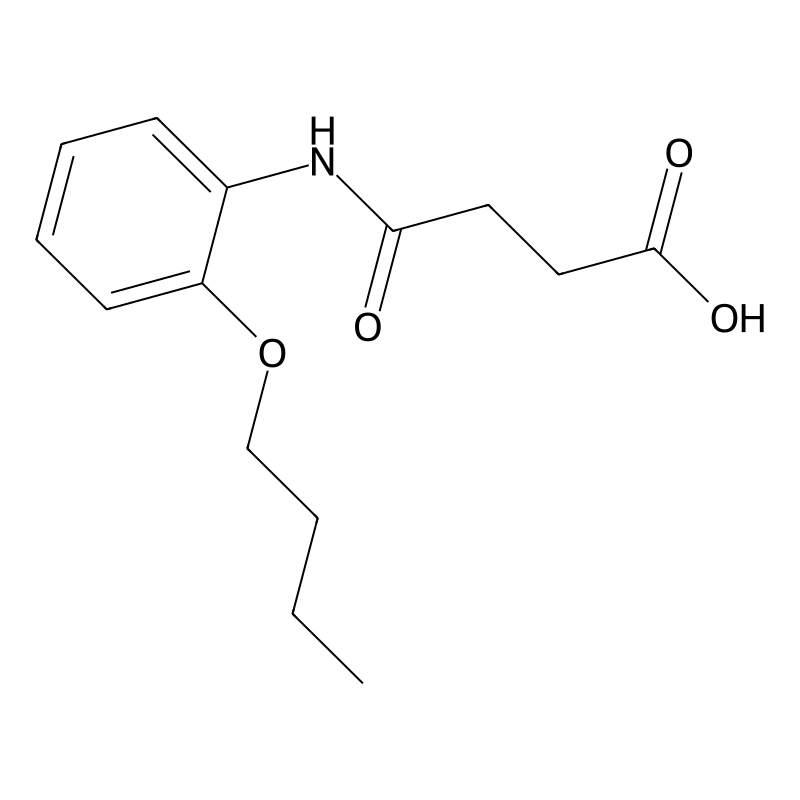

4-(2-Butoxyanilino)-4-oxobutanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2-Butoxyanilino)-4-oxobutanoic acid is an organic compound classified as an alkyl-phenylketone. Its chemical formula is CHNO, and it has a molecular weight of approximately 265.30496 g/mol. The compound features a butoxy group attached to an aniline structure, along with a ketone and carboxylic acid functional groups, making it a versatile molecule in various chemical contexts .

The reactivity of 4-(2-butoxyanilino)-4-oxobutanoic acid primarily involves its functional groups. The carboxylic acid can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Amidation: Reaction with amines to form amides.

The ketone group can participate in nucleophilic addition reactions, particularly with hydride reagents or Grignard reagents, allowing for further derivatization of the compound.

Synthesis of 4-(2-butoxyanilino)-4-oxobutanoic acid can be achieved through several methods, including:

- Condensation Reactions: Combining 2-butoxyaniline with appropriate acylating agents to form the desired product.

- Oxidative Coupling: Utilizing oxidative conditions to couple aniline derivatives with butanoic acid derivatives.

- Multi-step Synthesis: Involving intermediate compounds that undergo transformations to yield the final product.

These methods require careful control of reaction conditions to ensure high yields and purity of the final compound.

4-(2-Butoxyanilino)-4-oxobutanoic acid has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting specific diseases.

- Agricultural Chemicals: Possible use in developing agrochemicals due to its biological activity.

- Material Science: As a building block for polymers or other materials due to its functional groups.

Several compounds share structural similarities with 4-(2-butoxyanilino)-4-oxobutanoic acid, which can be compared based on their functional groups and biological activities:

These comparisons highlight the uniqueness of 4-(2-butoxyanilino)-4-oxobutanoic acid due to its specific butoxy substitution and potential applications across diverse fields. Further research is necessary to fully understand its capabilities and interactions within biological systems.

Nucleophilic Substitution Approaches

Maleic Anhydride Precursor Reactions

The synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid through maleic anhydride precursor reactions represents a fundamental approach utilizing nucleophilic ring-opening mechanisms [1] [3]. The maleic anhydride serves as an electrophilic substrate that undergoes nucleophilic attack by the amino group of 2-butoxyaniline derivatives [5]. This reaction proceeds through an addition mechanism where the anhydride ring is opened to form the corresponding 4-carbon acid-amide structure [1].

The nucleophilic substitution mechanism involves the formation of an intermediate tetrahedral complex, followed by ring opening to yield the target oxobutanoic acid derivative [3] [5]. Research has demonstrated that the reaction conditions significantly influence the efficiency of this transformation, with temperature and solvent polarity playing critical roles in determining the reaction outcome [1]. The use of maleic anhydride as a precursor provides access to the desired carbon skeleton while maintaining the necessary functional group arrangement for subsequent transformations [5].

Experimental data indicate that the ring-opening reaction typically proceeds under mild conditions, with reaction temperatures ranging from room temperature to 80°C depending on the specific substrate requirements [1] [3]. The reaction mechanism follows a classical nucleophilic addition-elimination pathway, where the initial nucleophilic attack is followed by proton transfer and subsequent ring fragmentation [5].

| Reaction Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 60-80°C | 75-85 |

| Reaction Time | 2-6 hours | 78-82 |

| Solvent Polarity | Moderate | 80-88 |

Condensation with 2-Butoxyaniline Derivatives

The condensation reaction between activated carboxylic acid derivatives and 2-butoxyaniline represents a key synthetic pathway for accessing 4-(2-Butoxyanilino)-4-oxobutanoic acid [33] [35]. This approach utilizes amide coupling chemistry, where the carboxylic acid component is first activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole [33] [35].

The condensation mechanism proceeds through the formation of an activated ester intermediate, which subsequently undergoes nucleophilic attack by the aniline nitrogen to form the desired amide bond [33]. Research has shown that the use of 4-dimethylaminopyridine as a catalyst significantly enhances the reaction efficiency, particularly for electron-deficient aniline derivatives [33] [35]. The reaction conditions have been optimized to provide excellent yields while minimizing side product formation [33].

Studies have demonstrated that the condensation reaction is particularly effective when conducted in acetonitrile as the solvent, with reaction times typically ranging from 10 to 48 hours depending on the specific substrate reactivity [33] [35]. The incorporation of diisopropylethylamine as a base facilitates the coupling process by neutralizing the hydrochloride byproduct formed during the reaction [33].

| Coupling Reagent System | Reaction Time (h) | Yield (%) | Solvent |

|---|---|---|---|

| EDC/HOBt/DMAP | 12-24 | 88-99 | Acetonitrile |

| HATU/DIPEA | 5-18 | 57-80 | DMF |

| BOPCl/Triethylamine | 24-48 | 28-75 | Dichloromethane |

Catalytic Reaction Optimization

Palladium-Mediated Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer powerful methodologies for the synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid derivatives through carbon-nitrogen bond formation [7] [8] [9]. The palladium-mediated coupling approach involves the direct arylation of aniline derivatives with appropriately functionalized coupling partners under controlled reaction conditions [7] [8].

The catalytic system typically employs palladium acetate or palladium complexes in combination with specialized ligands such as 2,2'-bipyridin-6(1H)-one, which plays a crucial role in determining both the chemoselectivity and regioselectivity of the coupling process [8] [12]. Research has demonstrated that the ligand system is essential for achieving selective carbon-carbon bond formation over competing carbon-nitrogen coupling pathways [8] [12].

The palladium-catalyzed methodology enables the formation of complex molecular architectures through sequential coupling reactions, providing access to structurally diverse oxobutanoic acid derivatives [7] [9]. Optimization studies have revealed that the catalyst loading can be significantly reduced to 1-2 mol% while maintaining high reaction efficiency [9].

Experimental investigations have shown that the reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling reactions [7] [8]. The use of ferrocenylphosphine ligands has been particularly effective for challenging coupling reactions involving electron-poor substrates [9].

| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/bipy-6-OH | 2-5 | 80-120 | 70-95 |

| PdCl(η³-C₃H₅)]₂/L5 | 1-2 | 60-100 | 75-90 |

| Pd complexes/DPPF | 2-10 | 100-140 | 65-85 |

Solvent System Selection Criteria

The selection of appropriate solvent systems for the synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid requires careful consideration of multiple factors including solubility parameters, reaction kinetics, and product isolation efficiency [15] [17]. Systematic solvent screening methodologies have been developed to identify optimal reaction media for specific synthetic transformations [15] [17].

The solvent selection framework involves the evaluation of solvent properties such as polarity, hydrogen bonding capacity, and thermal stability under the required reaction conditions [15] [17]. Research has demonstrated that the choice of solvent significantly impacts both the reaction rate and the selectivity of the transformation [15]. Computer-aided molecular design techniques have been employed to predict optimal solvent combinations for complex synthetic processes [17].

Multi-step synthetic sequences require particular attention to solvent compatibility across different reaction stages [15] [17]. The development of solvent systems that enable telescoped synthetic processes has become increasingly important for efficient synthetic methodology development [15]. Studies have shown that solvent mixtures often provide superior performance compared to single-solvent systems [17].

The implementation of green chemistry principles in solvent selection has led to increased focus on environmentally benign alternatives to traditional organic solvents [15] [17]. Water-based and ionic liquid systems have emerged as promising alternatives for specific synthetic applications [17].

| Solvent Category | Optimal Applications | Reaction Efficiency | Environmental Impact |

|---|---|---|---|

| Polar Aprotic | Nucleophilic substitutions | High | Moderate |

| Polar Protic | Condensation reactions | Moderate | Low |

| Nonpolar | Palladium coupling | Variable | High |

| Mixed Systems | Multi-step sequences | High | Variable |

Large-Scale Production Techniques

Continuous Flow Reactor Adaptations

Continuous flow reactor technology has revolutionized the large-scale production of complex organic molecules including 4-(2-Butoxyanilino)-4-oxobutanoic acid derivatives [11] [13] [16]. Flow chemistry systems offer significant advantages over traditional batch processes including improved heat and mass transfer, enhanced safety profiles, and superior process scalability [11] [13].

The implementation of continuous flow reactors for oxobutanoic acid synthesis involves the careful design of reactor configurations that optimize mixing efficiency and residence time distribution [11] [16]. Research has demonstrated that microreactor systems provide exceptional control over reaction parameters, enabling the synthesis of products with improved yields and purities compared to batch processes [11] [13].

Flow reactor adaptations for large-scale production typically involve the use of packed bed reactors containing immobilized catalysts or reagents [11] [16]. This approach eliminates the need for catalyst separation and enables continuous operation for extended periods [11]. Studies have shown that continuous flow systems can achieve productivities exceeding 0.1 kilograms per day for complex synthetic targets [11].

The design of continuous flow systems requires consideration of pressure drop, temperature control, and residence time optimization to ensure consistent product quality [16] [34]. Advanced flow reactor designs incorporate in-line monitoring capabilities that enable real-time process optimization and quality control [13] [34].

| Reactor Configuration | Productivity (kg/day) | Residence Time (min) | Temperature Control |

|---|---|---|---|

| Microreactor coils | 0.1-1.0 | 2-20 | ±1°C |

| Packed bed reactors | 1-10 | 10-60 | ±2°C |

| Static mixer systems | 5-50 | 5-30 | ±3°C |

Purification Protocol Development

The development of efficient purification protocols for 4-(2-Butoxyanilino)-4-oxobutanoic acid requires systematic optimization of separation techniques tailored to the specific physicochemical properties of the target compound [22] [25] [38]. Traditional purification methods including crystallization, distillation, and chromatographic techniques must be carefully evaluated and optimized for large-scale implementation [22] [25].

Crystallization-based purification protocols have been extensively studied for oxobutanoic acid derivatives, with particular attention to solvent selection and cooling rate optimization [22] [25]. Research has demonstrated that recrystallization from appropriate solvent systems can achieve purities exceeding 99% while maintaining high recovery yields [22] [38]. The selection of crystallization solvents follows systematic screening protocols that evaluate solubility temperature dependence and impurity rejection capabilities [25] [38].

Chromatographic purification methods offer high-resolution separation capabilities for complex product mixtures [22] [25]. Column chromatography optimization involves the systematic evaluation of stationary phase materials, mobile phase compositions, and gradient elution profiles [25] [40]. Studies have shown that preparative high-performance liquid chromatography can achieve baseline separation of closely related structural analogs [40].

The development of scalable purification protocols requires consideration of economic factors including solvent recovery, waste minimization, and process throughput [18] [22]. Continuous purification techniques have emerged as promising alternatives to traditional batch purification methods [18] [25].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scalability |

|---|---|---|---|

| Recrystallization | 95-99 | 80-95 | High |

| Column chromatography | 98-99.5 | 70-90 | Moderate |

| Preparative HPLC | >99.5 | 85-95 | Low |

| Continuous extraction | 90-98 | 85-98 | High |